1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea (CAS 2034259-85-1, molecular formula C₁₈H₁₆N₂O₆, molecular weight 356.33 g/mol) is a heterocyclic urea derivative featuring three distinct aromatic systems: a 1,3-benzodioxole ring, a furan, and a thiophene moiety (Figure 1). The benzodioxole group contributes to electron-rich aromaticity, while the hydroxyethyl bridge links the urea functional group to the furan and thiophene substituents.
Its structural analogs, however, often employ palladium-catalyzed cross-coupling or nucleophilic substitution reactions to assemble similar frameworks .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-17(20-13-3-4-14-15(8-13)25-11-24-14)19-10-18(22,12-5-7-26-9-12)16-2-1-6-23-16/h1-9,22H,10-11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRFPBBUYRWYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The general steps include:
-
Synthesis of 2H-1,3-benzodioxole-5-carboxylic acid:
- Reacting catechol with chloroacetic acid in the presence of a base to form 2H-1,3-benzodioxole-5-carboxylic acid.
-
Formation of the furan and thiophene intermediates:
- Furan-2-carboxylic acid and thiophene-3-carboxylic acid are prepared through standard organic synthesis methods.
-
Coupling reactions:
- The carboxylic acid intermediates are converted to their respective acid chlorides using thionyl chloride or oxalyl chloride.
- The acid chlorides are then reacted with appropriate amines to form the amide intermediates.
-
Final coupling and urea formation:
- The amide intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis:
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
Key Observations:
Heterocyclic Diversity : The target compound integrates three heterocycles (benzodioxole, furan, thiophene), whereas analogs like benzothiazole or thiadiazole derivatives typically feature only one . This diversity may enhance binding affinity in multi-target drug design.
Urea vs.
Substituent Effects : The hydroxyethyl group in the target compound introduces steric bulk and polarity, contrasting with the morpholine or chlorophenyl groups in benzothiazole/thiadiazole analogs .
Solubility and Stability:
- The target compound’s urea group and oxygen-rich heterocycles (benzodioxole, furan) likely enhance water solubility compared to hydrophobic analogs like benzothiazoles .
- The thiophene moiety may improve metabolic stability due to sulfur’s resistance to oxidative degradation, though this requires experimental validation.
Hypothesized Bioactivity:
- Benzodioxole is associated with CNS activity (e.g., psychoactive compounds like MDMA) , but the urea linker may redirect activity toward kinase inhibition or antimicrobial targets, as seen in other urea derivatives .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea is a novel synthetic molecule that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Structure and Properties
Chemical Structure:
The molecular formula for this compound is , with a molecular weight of approximately 344.38 g/mol. The structure includes a benzodioxole moiety, a furan ring, and a thiophene group, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₄S |
| Molecular Weight | 344.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation.
- Antioxidant Activity: The presence of multiple aromatic rings in its structure suggests that it may possess antioxidant properties. This activity could help mitigate oxidative stress in cells, contributing to its potential therapeutic effects.
- Anti-inflammatory Effects: Compounds with similar structures have been reported to exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Recent research has highlighted the anticancer potential of benzodioxole derivatives. A study conducted by Fayad et al. (2019) screened various compounds against multicellular spheroids to identify novel anticancer agents. The results indicated that derivatives related to the target compound exhibited cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further exploration .
Antimicrobial Properties
Another aspect of biological activity involves antimicrobial effects. Compounds with similar structural features have shown effectiveness against Gram-positive bacteria while being less effective against Gram-negative strains. This selective activity may be due to differences in membrane structure between these bacterial types.
Case Studies and Research Findings
- Study on SIRT Inhibition: A related study focused on the synthesis of benzofuran derivatives as selective SIRT2 inhibitors demonstrated that structural modifications can lead to enhanced inhibitory activity against specific targets, providing insights into optimizing compounds like the one discussed .
- Mitochondrial Targeting: Research involving benzofuran analogues indicated that these compounds could induce cytotoxicity through mitochondrial failure, highlighting the importance of mitochondrial health in cellular responses to such compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
